tert-Butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate
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Overview
Description
tert-Butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with a suitable tetrahydrothiopyran derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to changes in their structure and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-((tetrahydro-2H-thiopyran-3-yl)methyl)hydrazine-1-carboxylate is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical properties compared to similar compounds with different ring structures
Properties
Molecular Formula |
C11H22N2O2S |
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Molecular Weight |
246.37 g/mol |
IUPAC Name |
tert-butyl N-(thian-3-ylmethylamino)carbamate |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-12-7-9-5-4-6-16-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
HCARUURFMGUCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCCSC1 |
Origin of Product |
United States |
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